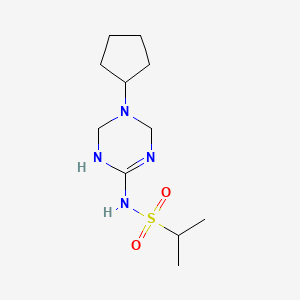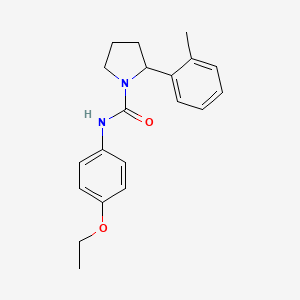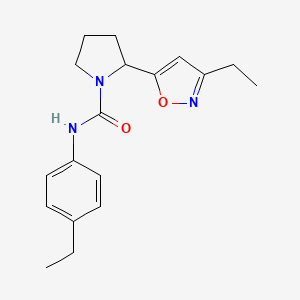
N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propane-2-sulfonamide
Overview
Description
N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propane-2-sulfonamide is a complex organic compound that features a triazine ring, a cyclopentyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propane-2-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylamine with a triazine derivative, followed by sulfonation with propane-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing output and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the triazine ring.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted triazine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propane-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propane-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazine ring and sulfonamide group are key functional groups that contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **N-[(2S,3S)-8-(3-cyclopentylprop-1-ynyl)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4,5,6-tetrahydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl-N-methyl-2-thiophenesulfonamide
- **N-[(4R,5S)-8-(3-cyclopentylprop-1-ynyl)-2-[(2R)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxido-2,3,4,5-tetrahydro-6,1,2-benzoxathiazocin-5-yl]methyl-2-methoxy-N-methylbenzenesulfonamide
Uniqueness
N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propane-2-sulfonamide is unique due to its specific combination of a triazine ring, cyclopentyl group, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-cyclopentyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)propane-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O2S/c1-9(2)18(16,17)14-11-12-7-15(8-13-11)10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVDDURXWXVHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=NCN(CN1)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZAMIDE](/img/structure/B4463474.png)
![2-(ethylsulfanyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4463493.png)
![N-[(FURAN-2-YL)METHYL]-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE](/img/structure/B4463502.png)
![4-[(2-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4463503.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4463504.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4463505.png)
![1-benzyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide](/img/structure/B4463508.png)

![2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE](/img/structure/B4463511.png)
![2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-quinazolinyl)amino]ethanol](/img/structure/B4463512.png)
![1-phenyl-4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4463525.png)
![2-amino-7-(2,3-dichlorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B4463528.png)
![1-METHANESULFONYL-N-[3-(4-METHOXYPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4463534.png)

